(1-Chloro-2-methylpropan-2-yl)cyclopentane
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Overview
Description
(1-Chloro-2-methylpropan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Cl. It is a chlorinated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-chloro-2-methylpropan-2-yl group. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclopentane typically involves the chlorination of 2-methylpropan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylpropan-2-ylcyclopentane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
(1-Chloro-2-methylpropan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(1-Chloro-2-methylpropan-2-yl)cyclopentane can be compared with other chlorinated cyclopentane derivatives, such as:
(1-Bromo-2-methylpropan-2-yl)cyclopentane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(1-Chloro-2-methylpropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring, affecting its chemical properties and uses.
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)cyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-9(2,7-10)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
InChI Key |
XQPIEWOWHSXCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CCCC1 |
Origin of Product |
United States |
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